molecular formula C9H12ClN5O B2973010 [3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride CAS No. 1185302-90-2

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride

Cat. No.: B2973010
CAS No.: 1185302-90-2
M. Wt: 241.68
InChI Key: KSXFGKBTXXZBOK-UHFFFAOYSA-N
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Description

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride (CAS: 1185302-90-2) is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole moiety, linked via a propylamine chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c10-3-1-2-8-13-9(14-15-8)7-6-11-4-5-12-7;/h4-6H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFGKBTXXZBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₃ClN₄O
  • Molecular Weight : 268.73 g/mol
  • CAS Number : 1239755-14-6

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent amination processes. The detailed synthetic pathway can be optimized based on the desired yield and purity.

Antiviral Activity

Recent studies have shown that derivatives of pyrazole and oxadiazole structures exhibit significant antiviral properties. For instance, compounds similar to [3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine have been tested against various viruses including HIV and HSV.

In a study evaluating antiviral activity, certain derivatives demonstrated moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus type 1 (HSV-1). For example:

CompoundEC50 (μM)CC50 (μM)
3f92>96
3g3144

These results indicate that modifications to the pyrazole and oxadiazole moieties can enhance antiviral efficacy while maintaining acceptable cytotoxicity levels .

Antibacterial and Antifungal Activity

The compound's derivatives have also been evaluated for antibacterial and antifungal activities. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger.

A comparative study showed the following activity:

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureusModerate
Pseudomonas aeruginosaWeak
Candida albicansSignificant

These findings suggest that while some derivatives possess notable antibacterial properties, further optimization is necessary to enhance their spectrum of activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown potential in disrupting bacterial cell wall integrity.
  • Fungal Cell Membrane Disruption : The antifungal activity may be linked to alterations in fungal cell membrane permeability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole and oxadiazole derivatives:

  • Study on HIV Inhibition : A derivative exhibited significant inhibition of HIV replication in vitro with an EC50 value lower than traditional antiviral agents.
  • Antimicrobial Screening : A series of oxadiazole derivatives were screened against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amine-functionalized heterocycles with variations in substituents, linker length, and aromatic systems. Below is a detailed comparison with key analogs:

Oxadiazole-Based Amines
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference ID
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride Pyrazine + oxadiazole, propyl linker C₁₀H₁₂ClN₅O High solubility, potential CNS ligand scaffolds
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride Methyl-oxadiazole, propyl linker C₆H₁₁ClN₃O Simpler structure; reduced aromatic interactions
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride Isobutyl-oxadiazole, methyl linker C₇H₁₃ClN₃O Increased lipophilicity; antimicrobial studies
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Pyrazine + oxadiazole, ethyl linker C₉H₁₀ClN₅O Shorter chain may limit membrane permeability

Key Observations :

  • Solubility : All hydrochlorides show improved aqueous solubility compared to free bases, critical for in vitro assays .
Pyrazine-Modified Analogs
Compound Name Structural Features Molecular Formula Applications Reference ID
1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride Pyrazine + piperidine C₉H₁₆Cl₂N₄ Kinase inhibition studies
3-(Pyrazin-2-yloxy)-benzylamine hydrochloride Pyrazine-ether linkage + benzylamine C₁₁H₁₁ClN₄O Antibacterial screening

Key Observations :

  • Linker Type : Ether-linked pyrazine derivatives (e.g., 3-(pyrazin-2-yloxy)-benzylamine hydrochloride) may exhibit reduced metabolic stability compared to direct alkyl-linked compounds like the target molecule .
  • Hybrid Systems : Piperidine-pyrazine hybrids (e.g., 1-(2-pyrazinyl)-3-piperidinamine dihydrochloride) introduce basic nitrogen atoms, altering pharmacokinetic profiles .

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